molecular formula C17H11BrClN3O2S B6005062 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide

N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide

Cat. No. B6005062
M. Wt: 436.7 g/mol
InChI Key: CXSJPBQQXNUQAA-UHFFFAOYSA-N
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Description

N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide, also known as BRD-7552, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This inhibition leads to a decrease in the expression of pro-inflammatory and pro-cancer genes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer effects, N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide has also been shown to have other biochemical and physiological effects. These include the inhibition of platelet activation and aggregation, as well as the modulation of immune cell function.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide in lab experiments is its specificity for the bromodomain of BRD4, which allows for targeted inhibition of this protein. However, one limitation is that its effects may be cell type-specific, meaning that its therapeutic potential may be limited to certain cell types.

Future Directions

There are many potential future directions for research involving N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide. One area of interest is its use as a therapeutic agent for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to determine its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Finally, there is potential for the development of analogs of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide with improved potency and selectivity.

Synthesis Methods

The synthesis of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide involves a multi-step process that begins with the reaction of 5-bromo-2-pyridinylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-chlorobenzaldehyde to produce the final product, N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide.

Scientific Research Applications

N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide has been studied for its potential therapeutic applications in a variety of scientific research fields. One area of interest is its use as an inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression. By inhibiting BRD4, N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide has been shown to have anti-inflammatory and anti-cancer effects.

properties

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3O2S/c18-11-3-8-15(20-9-11)21-17(25)22-16(23)14-7-6-13(24-14)10-1-4-12(19)5-2-10/h1-9H,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSJPBQQXNUQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=NC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide

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